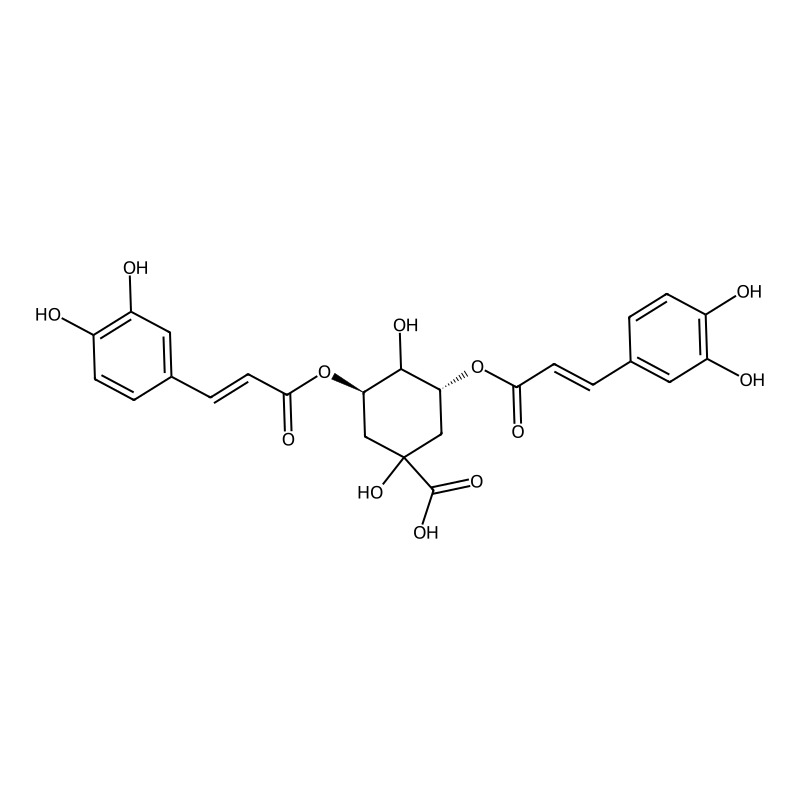Phytochemical Standards
CAS No.:21018-84-8
Molecular Formula:C29H30O13
Molecular Weight:586.5 g/mol
Availability:
In Stock
CAS No.:7770-78-7
Molecular Formula:C21H24O6
Molecular Weight:372.4 g/mol
Availability:
In Stock
CAS No.:29838-67-3
Molecular Formula:C21H22O11
Molecular Weight:450.4 g/mol
Availability:
In Stock
CAS No.:19309-14-9
Molecular Formula:C16H14O4
Molecular Weight:270.28 g/mol
Availability:
In Stock
CAS No.:532-03-6
Molecular Formula:C11H15NO5
Molecular Weight:241.24 g/mol
Availability:
In Stock
CAS No.:2450-53-5
Molecular Formula:C25H24O12
Molecular Weight:516.4 g/mol
Availability:
In Stock





